3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1493582-25-4
VCID: VC11914846
InChI: InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)
SMILES: C=CCNC(=O)C1=C(C=NC=C1)F
Molecular Formula: C9H9FN2O
Molecular Weight: 180.18 g/mol

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide

CAS No.: 1493582-25-4

Cat. No.: VC11914846

Molecular Formula: C9H9FN2O

Molecular Weight: 180.18 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide - 1493582-25-4

Specification

CAS No. 1493582-25-4
Molecular Formula C9H9FN2O
Molecular Weight 180.18 g/mol
IUPAC Name 3-fluoro-N-prop-2-enylpyridine-4-carboxamide
Standard InChI InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13)
Standard InChI Key DTUOYTCLXXKBAP-UHFFFAOYSA-N
SMILES C=CCNC(=O)C1=C(C=NC=C1)F
Canonical SMILES C=CCNC(=O)C1=C(C=NC=C1)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-N-prop-2-enylpyridine-4-carboxamide, delineates its structure:

  • A pyridine ring substituted with fluorine at position 3.

  • A carboxamide group (-CONH-) at position 4, where the nitrogen is bonded to an allyl (prop-2-enyl) group (CH2CH=CH2\text{CH}_2\text{CH}=\text{CH}_2).

The SMILES notation C=CCNC(=O)C1=C(C=NC=C1)F\text{C=CCNC(=O)C1=C(C=NC=C1)F} confirms this arrangement, emphasizing the planar pyridine core and the unsaturated allyl chain.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H9FN2O\text{C}_9\text{H}_9\text{FN}_2\text{O}
Molecular Weight180.18 g/mol
IUPAC Name3-fluoro-N-prop-2-enylpyridine-4-carboxamide
Canonical SMILESC=CCNC(=O)C1=C(C=NC=C1)F
InChIKeyDTUOYTCLXXKBAP-UHFFFAOYSA-N

Synthesis and Manufacturing Considerations

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Carboxylic Acid ActivationThionyl chloride (SOCl2\text{SOCl}_2), DMF catalystTemperature control (0–25°C)
Amide CouplingAllylamine, DCM solvent, RTStoichiometric excess of amine
PurificationColumn chromatography (SiO₂)Gradient elution (hexane/EtOAc)

Industrial-Scale Production

Vapor-phase fluorination and chlorination methods, as described for trifluoromethylpyridine derivatives, could be adapted for large-scale synthesis . For example, fluidized-bed reactors using iron fluoride catalysts might enable selective fluorination at elevated temperatures (>300°C) .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s molecular weight (180.18 g/mol) and moderate clogP (estimated ~1.8) suggest favorable aqueous solubility compared to bulkier fluorinated analogs . The allyl group’s hydrophobicity may slightly offset the polar carboxamide moiety, balancing membrane permeability and solubility.

Metabolic Stability

Pyridine derivatives often undergo hepatic oxidation via cytochrome P450 enzymes. The fluorine atom at position 3 could impede metabolic degradation, as seen in fluorinated pharmaceuticals like ciprofloxacin . In vitro microsomal studies for related compounds show low intrinsic clearance (<5 mL/min/g), hinting at potential metabolic stability .

CompoundTarget OrganismEC50_{50} (nM)Selectivity Index
DDD107498P. falciparum0.7>1000
Fluazifop-butylBroadleaf weeds10–50N/A
3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamideNot reportedN/AN/A

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.

  • Biological Screening: Evaluate efficacy against malaria parasites and resistant bacterial strains.

  • Formulation Studies: Assess stability in aqueous buffers and lipid-based delivery systems.

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